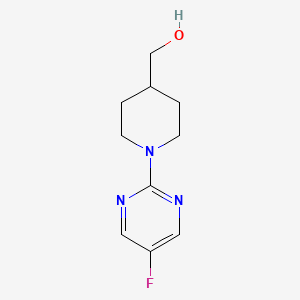

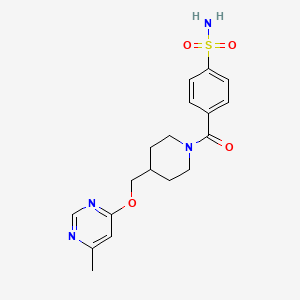

(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Overview

Description

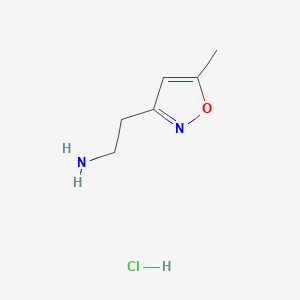

“(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C10H14FN3O . It is a cyclic secondary amine . The compound is related to the class of organic compounds known as pyrimidines .

Synthesis Analysis

The synthesis of this compound involves a reaction with potassium carbonate in dimethyl sulfoxide at 100℃ . A solution of 2-chloro-5-fluoropyrimidine and 4-piperidinemethanol in DMSO is treated with K2CO3. The reaction mixture is heated overnight, then cooled to ambient temperature and poured into water. It is then extracted with CH2Cl2. The organic extracts are combined, washed with brine, dried over Na2SO4, filtered, and the filtrate is concentrated to give the crude product as a brown oil .Molecular Structure Analysis

The molecular weight of “this compound” is 211.24 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Physical And Chemical Properties Analysis

The compound has a boiling point that is not specified in the available sources . It is a white solid upon standing .Scientific Research Applications

Synthesis and Structural Analysis

- The compound "(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol" belongs to a family of bioactive heterocycles studied for various applications. A related compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been synthesized and characterized structurally. It was evaluated for antiproliferative activity, and its structure was elucidated using spectroscopic techniques such as IR, 1H NMR, LC-MS, and X-ray diffraction. The compound forms stable molecular structures, thanks to both inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

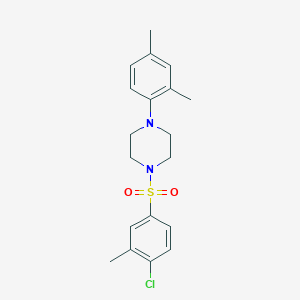

- Another compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, showcases the versatility of the piperidin-4-yl group in forming stable crystalline structures. The compound was synthesized using a condensation reaction and its crystallographic data suggest a monoclinic space group. It offers insights into the stability and conformation of such compounds, with the piperidine ring adopting a chair conformation (Benakaprasad et al., 2007).

Radiosynthesis and In Vivo Evaluation

- Radiolabeled variants of similar compounds have been synthesized for potential use in SPECT imaging to visualize brain receptors. For example, [123I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone demonstrated uptake in mice brain, indicating potential for further evaluation in brain imaging studies (Blanckaert et al., 2005).

Antimalarial and Bone Formation Applications

- A compound structurally related to "this compound", namely α-(piperidin-2-yl)-α-(7′-trifluoromethylquinolin-4′-yl)methanol, has been synthesized and tested against Plasmodium falciparum, showing potential as an antimalarial agent (Barlin et al., 1993).

- In the field of bone disorders, a compound from the same family has been identified as a Wnt beta-catenin cellular messaging system agonist, showing a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats after oral administration. This suggests potential therapeutic applications for bone disorders (Pelletier et al., 2009).

properties

IUPAC Name |

[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBPMSROIZFBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(4-ethylphenyl)sulfonyl]-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1H-indole-3-carboxylate](/img/structure/B2448034.png)

![3-[(E)-2-[(3,5-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2448037.png)

![6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione](/img/structure/B2448041.png)

![2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2448049.png)